molecular formula C19H24O4 B2816072 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene CAS No. 1164-05-2

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene

Cat. No.: B2816072
CAS No.: 1164-05-2
M. Wt: 316.397
InChI Key: ZRAINUOVGRPDBP-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) is an organic compound with the molecular formula C18H22O4 It is a derivative of benzene, featuring two methoxy groups and a methyl group on each benzene ring, connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-methyl-4,5-dimethoxybenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the aromatic rings play a crucial role in binding to these targets, influencing various biochemical pathways. The compound may exert its effects through modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be compared with other similar compounds such as:

    1,1’-Methylenebis(4-methoxybenzene): Lacks the methyl groups, resulting in different chemical reactivity and biological activity.

    1,1’-Methylenebis(2,4,5-trimethoxybenzene): Contains an additional methoxy group, which may enhance its solubility and interaction with molecular targets.

    1,1’-Methylenebis(2-methyl-4,5-dihydroxybenzene): The hydroxyl groups provide different hydrogen bonding capabilities and reactivity compared to methoxy groups.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-12-7-16(20-3)18(22-5)10-14(12)9-15-11-19(23-6)17(21-4)8-13(15)2/h7-8,10-11H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAINUOVGRPDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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